

# NUC-7738: A Favorable Safety Profile in the ProTide Landscape

Author: BenchChem Technical Support Team. Date: December 2025



**NUC-7738**, a novel ProTide derivative of 3'-deoxyadenosine, has demonstrated a promising safety profile in early clinical trials, positioning it as a potentially well-tolerated option among anticancer ProTides. When compared to other ProTides in clinical development, such as NUC-3373 and Acelarin (NUC-1031), **NUC-7738** appears to exhibit a manageable and distinct pattern of adverse events.

ProTides are a class of phosphoramidate prodrugs designed to overcome the limitations of traditional nucleoside analogs by enhancing their intracellular delivery and activation. This technology has been successfully employed in the development of antiviral drugs and is now being extensively explored in oncology. A key aspect of their clinical viability is their safety and tolerability. This guide provides a comparative analysis of the safety profile of **NUC-7738** with other notable anticancer ProTides, supported by available clinical trial data.

## **Comparative Safety Profile of Anticancer ProTides**

The safety profiles of **NUC-7738**, NUC-3373, and Acelarin have been evaluated in their respective clinical trials. The following table summarizes the key treatment-related adverse events (TRAEs) observed.



| Adverse Event<br>Category | NUC-7738 (with<br>Pembrolizumab)[1]                                                                              | NUC-3373<br>(Monotherapy)[2]<br>[3]                                                            | Acelarin (NUC-<br>1031) (with<br>Cisplatin)[4][5]                                                                                   |
|---------------------------|------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Hematological             | Anemia (42%)                                                                                                     | Drop in blood cells                                                                            | Neutropenia (27%),<br>Decreased white cell<br>count (20%),<br>Thrombocytopenia<br>(13%)                                             |
| Gastrointestinal          | Nausea (75%), Diarrhea (50%), Vomiting (50%), Abdominal Pain (Grade 3: 1 patient)                                | Nausea, Diarrhea,<br>Tummy pain, Mouth<br>ulcers                                               | Nausea (13%),<br>Diarrhea (13%)                                                                                                     |
| Hepatic                   | ALT increased (50%), AST increased (33%), GGT increased (17%), Grade 4 Transaminitis (reversible, 1 patient) [6] | Raised Transaminases (Grade 3: <10%), Grade 3 Transaminitis (DLT, 2 patients)                  | Increased GGT (40-67%), Increased Alanine Aminotransferase (20%), Increased Bilirubin (13%), Grade 3 Transaminitis (DLT, 1 patient) |
| Constitutional            | Fatigue (17%), Decreased appetite (17%)                                                                          | Fatigue                                                                                        | Fatigue (13-33%)                                                                                                                    |
| Cardiovascular            | -                                                                                                                | Chest pain, Abnormal<br>heart rhythm,<br>Transient hypotension<br>(Grade 3, DLT, 1<br>patient) | Thrombus (20%)                                                                                                                      |
| Dermatological            | Rash (17%)                                                                                                       | Hair loss, Skin<br>redness, Numbness<br>and blisters on palms<br>and soles                     | -                                                                                                                                   |



| Metabolic/Laboratory | Blood magnesium decreased (17%), Blood sodium decreased (17%), Hypophosphatemia (17%) | -                                     | Grade 4<br>Hypomagnesaemia (1<br>patient) |
|----------------------|---------------------------------------------------------------------------------------|---------------------------------------|-------------------------------------------|
| Neurological         | -                                                                                     | Headache (Grade 2,<br>DLT, 1 patient) | -                                         |
| Infections           | -                                                                                     | Increased risk of infection           | Grade 4 Sepsis (1 patient)                |
| Other                | -                                                                                     | Swelling of the body                  | -                                         |

Note: Data for **NUC-7738** is from the NuTide:701 Phase 2 study in combination with pembrolizumab (n=12). Data for NUC-3373 is from the NuTide:301 Phase 1 dose-escalation study (n=59). Data for Acelarin is from the ABC-08 Phase 1b study in combination with cisplatin (n=21). DLT stands for Dose-Limiting Toxicity.

## In-Depth Look at NUC-7738's Safety

In the Phase 1/2 NuTide:701 study, **NUC-7738** has been generally well-tolerated, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab[7][8]. Notably, in the monotherapy arm, no dose-limiting toxicities were reported, and common side effects associated with traditional nucleoside analogues were not observed[6]. When combined with pembrolizumab in patients with advanced melanoma, the treatment regimen showed a manageable safety profile[1]. The most frequent treatment-related adverse events were primarily gastrointestinal and hepatic in nature. One patient experienced a reversible Grade 4 increase in transaminases, and two patients had Grade 3 abdominal pain, diarrhea, and fatigue[6].

### **Comparison with Other ProTides**

NUC-3373, a ProTide of 5-fluorouracil, has shown a different set of dose-limiting toxicities in its Phase 1 trial, including hepatic and cardiovascular events[2][3]. The most common Grade 3 adverse event was an increase in transaminases, affecting less than 10% of patients. Other







reported side effects include hematological toxicities, cardiac issues, and dermatological reactions[9].

Acelarin (NUC-1031), a gemcitabine ProTide, has been evaluated in combination with cisplatin. In the ABC-08 trial, the most common Grade 3/4 adverse events were predominantly hepatic and hematological[4][5]. Dose-limiting toxicities included Grade 3 transaminitis and Grade 4 thrombocytopenia. Severe adverse events such as hypomagnesaemia and sepsis were also reported in a small number of patients[4].

Overall, while all three ProTides demonstrate manageable safety profiles, the specific types and frequencies of adverse events differ, likely reflecting the toxicities of their parent nucleoside analogues. **NUC-7738**'s safety profile to date appears favorable, particularly concerning the absence of severe hematological side effects commonly seen with other nucleoside analogs.

## **ProTide Activation Pathway**

The ProTide technology is designed to bypass the traditional metabolic activation steps of nucleoside analogs, which are often sources of drug resistance. The general intracellular activation pathway of a ProTide is illustrated below.





Click to download full resolution via product page

ProTide Intracellular Activation Pathway



This pathway illustrates the conversion of the ProTide into its active monophosphate form, which can then be further phosphorylated to the triphosphate form that exerts the cytotoxic effect on cancer cells.

## Experimental Protocols In Vitro Cytotoxicity Assessment: MTT Assay

The following is a generalized protocol for assessing the in vitro cytotoxicity of ProTide drugs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

#### Materials:

- 96-well flat-bottom plates
- Selected cancer cell line
- Complete culture medium
- ProTide drug (e.g., NUC-7738)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of the ProTide drug in culture medium. Remove the existing medium from the cells and add 100 μL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.



- Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- MTT Addition: Add 10 μL of MTT solution to each well for a final concentration of 0.5 mg/mL.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium and add 100-150 μL of the solubilization solution to each well. Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

This comparative guide highlights the favorable safety profile of **NUC-7738** within the context of other anticancer ProTides. As further clinical data becomes available, a more comprehensive understanding of its long-term safety and efficacy will emerge, clarifying its role in the evolving landscape of cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nucana.com [nucana.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 4. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NuCana plc ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 8. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called NUC-7738 in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- To cite this document: BenchChem. [NUC-7738: A Favorable Safety Profile in the ProTide Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854547#how-does-nuc-7738-s-safety-profile-compare-to-other-protides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com